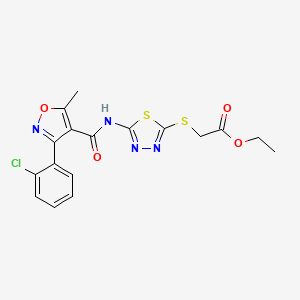

![molecular formula C13H15NO4S B2556368 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide CAS No. 2097858-00-7](/img/structure/B2556368.png)

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide, also known as Furosemide, is a potent diuretic drug used to treat hypertension, edema, and congestive heart failure. Furosemide is a sulfonamide loop diuretic that inhibits the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. This leads to increased excretion of water, sodium, chloride, and potassium ions, resulting in diuresis.

Applications De Recherche Scientifique

Structural Study and Supramolecular Assembly

A structural study of nimesulidetriazole derivatives, including those similar to the queried compound, highlighted their crystal structures and the effect of substitution on supramolecular assembly. These studies provide insights into the nature of intermolecular interactions, which are crucial for understanding compound stability and reactivity (Dey et al., 2015).

Synthesis and Characterization

Research on furan sulfonylhydrazones derived from methane sulfonic acid hydrazide demonstrated synthesis, characterization, and their inhibition activities against carbonic anhydrase I. This suggests potential applications in designing inhibitors for enzymatic activity, which is significant in medical and biochemical research (Gündüzalp et al., 2016).

Application in Lipid Peroxidation Assays

Another study explored the reaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, yielding insights into the development of new colorimetric assays for lipid peroxidation. This demonstrates the compound's potential utility in analytical chemistry, specifically in assessing oxidative stress and lipid peroxidation in biological samples (Gérard-Monnier et al., 1998).

Stereoselective Microbial Reduction

The stereoselective microbial reduction of related compounds has been studied, highlighting the potential of microbial cultures in the selective synthesis of chiral intermediates. This area of research is crucial for the development of pharmaceuticals and fine chemicals, where chiral purity is essential (Patel et al., 1993).

High Yield Synthesis of Furylmethane Derivatives

Research into the synthesis of furylmethane derivatives using –SO3H functionalized ionic liquids presents a clean, high-yield method for producing these compounds. Such methodologies are critical for the sustainable production of chemical intermediates and fine chemicals (Shinde & Rode, 2017).

Enantioselective Construction

Studies on the chiral phosphine-catalyzed enantioselective construction of gamma-butenolides from related substrates showcase advancements in asymmetric synthesis. This work is relevant for producing enantiomerically pure compounds, which have wide applications in drug development and other areas of chemistry (Jiang et al., 2008).

Propriétés

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-19(16,17)14-9-12(15)10-4-6-11(7-5-10)13-3-2-8-18-13/h2-8,12,14-15H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCXPXWHNHOUQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2556285.png)

![4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2556286.png)

![2-[4-(Aminomethyl)phenyl]propan-2-ol](/img/structure/B2556290.png)

![(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2556292.png)

![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556297.png)

![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556305.png)

![5-(4-methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2556306.png)

![2-(3,4-dimethylphenyl)-3-(methylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2556307.png)

![3-Cyclopropyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2556308.png)